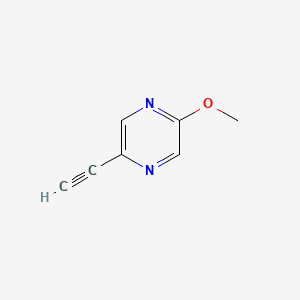

2-Ethynyl-5-methoxypyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-3-6-4-9-7(10-2)5-8-6/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBDPVUIUFCVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305314 | |

| Record name | Pyrazine, 2-ethynyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374115-62-4 | |

| Record name | Pyrazine, 2-ethynyl-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374115-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-ethynyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Ethynyl-5-methoxypyrazine

Executive Summary & Strategic Importance

2-Ethynyl-5-methoxypyrazine (CAS: 1374115-62-4) is a critical heterocyclic building block, primarily utilized in the development of mGluR5 negative allosteric modulators (NAMs) and kinase inhibitors. Its structural value lies in the orthogonality of the pyrazine ring: the 5-methoxy group provides hydrogen bond acceptance and metabolic stability, while the 2-ethynyl handle allows for "Click" chemistry (CuAAC) or further cross-coupling reactions.

This guide details a robust, three-step synthetic pathway designed for reproducibility and scalability. Unlike generic literature, this protocol emphasizes regiocontrol during the initial substitution and volatility management during the final isolation—two common failure points in pyrazine chemistry.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Sonogashira Cross-Coupling of a halogenated precursor. The primary challenge is the regioselective introduction of the methoxy group. Starting from the symmetric 2,5-dibromopyrazine eliminates regioselectivity issues (as both positions are equivalent initially), but demands strict stoichiometric control to prevent over-substitution.

Strategic Disconnection Diagram

Caption: Retrosynthetic logic flow moving from the symmetric starting material to the asymmetric target.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-Bromo-5-methoxypyrazine. Criticality: High. Over-reaction leads to 2,5-dimethoxypyrazine, which is difficult to separate.

Reaction Logic

Pyrazines are electron-deficient, facilitating SNAr reactions. However, the introduction of the first methoxy group deactivates the ring slightly toward a second attack, but not enough to prevent it entirely at high temperatures. Therefore, temperature control (0 °C) and slow addition are the control mechanisms.

Reagent Table

| Reagent | Equiv.[1][2] | Role | Critical Parameter |

| 2,5-Dibromopyrazine | 1.0 | Substrate | Purity >98% |

| Sodium Methoxide (NaOMe) | 1.05 | Nucleophile | 25% w/w in MeOH (Commercial) |

| Methanol (MeOH) | 10 V | Solvent | Anhydrous |

| THF | 5 V | Co-solvent | Improves solubility of dibromide |

Step-by-Step Protocol

-

Dissolution: In a flame-dried 3-neck round bottom flask (RBF) equipped with a thermometer and N2 inlet, dissolve 2,5-dibromopyrazine (1.0 eq) in anhydrous THF/MeOH (1:2 ratio).

-

Cooling: Cool the solution to 0 °C using an ice/water bath. Ensure internal temperature stabilizes.

-

Controlled Addition: Add the NaOMe solution (1.05 eq) dropwise via a pressure-equalizing addition funnel over 45 minutes .

-

Why: Rapid addition creates localized high concentrations of methoxide, favoring the formation of the bis-methoxy impurity.

-

-

Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (10% EtOAc/Hexanes).

-

Success Marker: Disappearance of starting material (Rf ~0.6) and appearance of product (Rf ~0.4).

-

Failure Mode: If bis-methoxy (Rf < 0.3) appears, stop immediately.

-

-

Quench & Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography if >5% bis-product is observed.

Phase 2: Sonogashira Cross-Coupling

Objective: Synthesis of 2-((trimethylsilyl)ethynyl)-5-methoxypyrazine. Criticality: Extreme. Oxygen sensitivity of Pd(0) and Copper acetylide stability.

Mechanistic Workflow

The reaction utilizes a Pd(0)/Cu(I) catalytic cycle.[1] The amine base acts as a proton scavenger for the H-X generated. We use TMS-acetylene rather than direct acetylene gas to prevent double-coupling (formation of pyrazine-alkyne-pyrazine dimers) and to handle the product as a stable solid/oil rather than a volatile gas.

Catalytic Cycle Diagram

Caption: Simplified Sonogashira cycle highlighting the intersection of the Palladium and Copper cycles.

Protocol

-

Degassing (Crucial): In a sealable reaction vessel, combine 2-bromo-5-methoxypyrazine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.03 eq). Evacuate and backfill with Argon 3 times .

-

Expert Insight: Oxygen causes homo-coupling of the alkyne (Glaser coupling), wasting the expensive TMS-acetylene.

-

-

Solvent Addition: Add degassed THF (10 V) and Triethylamine (TEA, 3.0 eq) via syringe.

-

Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise.

-

Thermal Activation: Heat to 50 °C for 4-6 hours.

-

Visual Check: The reaction mixture will turn dark brown/black. If it turns green, oxygen has leaked in (oxidizing Cu(I) to Cu(II)).

-

-

Workup: Filter through a pad of Celite to remove metal catalysts. Wash the pad with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (0-10% EtOAc in Hexanes). The TMS-protected product is usually stable and lipophilic.

Phase 3: Desilylation & Isolation

Objective: this compound. Criticality: Volatility. The final product has a low molecular weight (134.14 g/mol ) and can sublime or evaporate under high vacuum.

Protocol

-

Reaction: Dissolve the TMS-intermediate in MeOH. Add K2CO3 (1.5 eq). Stir at Room Temperature for 30 minutes.

-

Monitoring: TLC will show a slight shift to a more polar spot (loss of non-polar TMS group).

-

Controlled Isolation:

-

Dilute with water and extract with Diethyl Ether (Et2O).

-

Why Ether? Its low boiling point (35 °C) allows for removal without heating the bath significantly, preserving the volatile pyrazine product.

-

-

Concentration: Dry organics over MgSO4. Carefully concentrate on a rotary evaporator with the bath temperature set to < 25 °C and pressure not lower than 100 mbar initially. Do not leave on high vacuum for extended periods.

Analytical Profile (Self-Validation)

When you isolate the product, verify against these expected parameters to ensure structural integrity.

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR (CDCl3) | Pyrazine Ring Protons (C3, C6) | |

| Methoxy Group (-OCH3) | ||

| Terminal Alkyne Proton (C | ||

| 13C NMR | ~160 ppm (C-OMe), ~135-145 ppm (Ar-C) | Pyrazine Carbons |

| ~80 ppm, ~78 ppm | Alkyne Carbons | |

| Appearance | Off-white to pale yellow solid | |

| Storage | -20 °C, under Argon | Unstable; prone to polymerization |

Safety & Troubleshooting

-

Pyrazine Allergens: Many pyrazines are potent sensitizers. Use double gloving and handle strictly in a fume hood.

-

Copper Waste: Aqueous waste from the Sonogashira step contains copper and must be segregated into heavy metal waste streams.

-

Low Yield in Step 2? Check the quality of the amine base. Old TEA/DEA can absorb water, killing the reaction. Distill amines from KOH if necessary.

References

-

Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007).[1][3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Pyrazine Functionalization (SNAr): Scientific Update. (2023). Pyrazine Chemistry: A Practical Guide. [Link] (General reference for industrial heterocyclic protocols).

-

Handling Volatile Heterocycles: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

Sources

2-Ethynyl-5-methoxypyrazine synthesis pathways

Technical Guide: Synthesis of 2-Ethynyl-5-methoxypyrazine

Executive Summary this compound (CAS 1374115-62-4) is a critical heterocyclic building block in medicinal chemistry, particularly utilized in the fragment-based design of kinase inhibitors (e.g., VEGFR2, BACE-1). Its pyrazine core functions as a bioisostere for phenyl or pyridine rings, improving metabolic stability and solubility, while the terminal alkyne moiety serves as a versatile "handle" for "Click" chemistry (CuAAC) or Sonogashira cross-coupling to construct complex scaffolds.

This guide details the authoritative synthesis pathway, prioritizing the Sonogashira Cross-Coupling route due to its high fidelity, scalability, and functional group tolerance.

Part 1: Retrosynthetic Analysis & Strategy

The most robust approach to synthesizing this compound involves a convergent strategy. The terminal alkyne is installed via a protected trimethylsilyl (TMS) acetylene precursor to prevent homocoupling (Glaser coupling) and polymerization side reactions.

Retrosynthetic Logic:

-

Disconnection: C(sp)-Si bond cleavage (Desilylation).

-

Intermediate: 2-Methoxy-5-((trimethylsilyl)ethynyl)pyrazine.

-

Disconnection: C(sp2)-C(sp) bond formation (Sonogashira Coupling).

-

Starting Materials: 2-Halo-5-methoxypyrazine (Bromo or Iodo preferred) + Trimethylsilylacetylene.

Pathway Visualization:

Caption: Retrosynthetic tree illustrating the conversion of 2,5-dibromopyrazine to the target alkyne via a protected TMS intermediate.

Part 2: Experimental Protocols

Phase 1: Precursor Synthesis (If not commercially sourced)

Objective: Synthesis of 2-Bromo-5-methoxypyrazine from 2,5-Dibromopyrazine.

Mechanism: Nucleophilic Aromatic Substitution (

-

Reagents: 2,5-Dibromopyrazine (1.0 equiv), Sodium Methoxide (NaOMe, 1.05 equiv), Methanol (MeOH).

-

Conditions: Reflux, 2–4 hours.

-

Key Insight: Control stoichiometry strictly. Excess NaOMe leads to the 2,5-dimethoxy byproduct. The pyrazine ring is highly electron-deficient, facilitating facile displacement of the bromide.

Phase 2: Sonogashira Coupling (The Core Reaction)

Objective: Installation of the protected alkyne.

Reaction: 2-Bromo-5-methoxypyrazine + Trimethylsilylacetylene

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

-

Solvent System: Degas Triethylamine (TEA) and Tetrahydrofuran (THF) (1:1 ratio) by sparging with Argon for 30 minutes. Note: Oxygen exclusion is critical to prevent Pd catalyst oxidation and homocoupling of the alkyne.

-

Loading:

-

Add 2-Bromo-5-methoxypyrazine (10 mmol).

-

Add Bis(triphenylphosphine)palladium(II) dichloride (

) (0.05 equiv, 5 mol%). -

Add Copper(I) iodide (CuI) (0.02 equiv, 2 mol%).

-

-

Addition: Add Trimethylsilylacetylene (1.2 equiv) via syringe.

-

Reaction: Heat to 60°C under Argon atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

-

Workup: Cool to RT. Filter through a celite pad to remove Pd/Cu salts. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Gradient 0

10% EtOAc in Hexanes).-

Yield Expectation: 85–95%.

-

Phase 3: Desilylation (Deprotection)

Objective: Removal of the TMS group to yield the terminal alkyne.

Protocol:

-

Dissolution: Dissolve the TMS-intermediate (5 mmol) in anhydrous Methanol (20 mL).

-

Reagent: Add Potassium Carbonate (

) (0.5 equiv). Note: A catalytic amount is often sufficient, but 0.5 equiv ensures rapid turnover. -

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature for 1 hour.

-

Workup:

-

Concentrate methanol volume to ~20% under reduced pressure (do not heat above 30°C; the product is volatile).

-

Dilute with

and water. -

Extract aqueous layer with

(3x). -

Dry combined organics over

.[3]

-

-

Isolation: Carefully remove solvent in vacuo (keep bath < 25°C).

-

Storage: Store at -20°C under Argon. Terminal alkynes can be unstable.

-

Part 3: Data Summary & Optimization

Physicochemical Properties & Reaction Metrics

| Parameter | Value / Condition | Notes |

| Molecular Formula | MW: 134.14 g/mol | |

| Appearance | Pale yellow solid/oil | Low melting point expected |

| Coupling Catalyst | Robust; | |

| Coupling Solvent | TEA/THF or TEA/DMF | DMF accelerates rate but is harder to remove |

| Deprotection Base | Milder than TBAF; avoids fluoride waste | |

| Typical Yield | 75–85% (Overall) | High efficiency route |

Troubleshooting Guide:

-

Problem: Low yield in Sonogashira step.

-

Problem: Product loss during concentration.

-

Problem: Incomplete Deprotection.

Part 4: Mechanistic Workflow (Sonogashira)

The success of the synthesis hinges on the catalytic cycle of Palladium. Understanding this cycle allows for precise troubleshooting of catalyst poisoning or stalled reactions.

Caption: Simplified catalytic cycle showing the interplay between the Palladium cycle (Oxidative Addition) and the Copper cycle (Transmetallation).

References

-

National Institutes of Health (NIH) - PMC. Trifluoromethoxypyrazines: Preparation and Properties. (Describes analogous synthesis of 2-ethynyl-5-trifluoromethoxypyrazine via Sonogashira/Deprotection). [Link]

-

Chemical Reviews. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (Foundational review on catalyst/solvent selection). [Link]

Sources

- 1. This compound | 1374115-62-4 [sigmaaldrich.com]

- 2. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2024178390A1 - Covalent modifiers of akt1 and uses thereof - Google Patents [patents.google.com]

- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Technical Whitepaper: Synthesis, Characterization, and Application of 2-Ethynyl-5-methoxypyrazine

CAS Number: 1374115-62-4 Molecular Formula: C7H6N2O Molecular Weight: 134.14 g/mol

Executive Summary & Strategic Value

2-Ethynyl-5-methoxypyrazine represents a high-value pharmacophore in modern medicinal chemistry. Its structural utility lies in the orthogonality of its functional groups: the methoxy group (position 5) provides hydrogen-bond accepting capability and metabolic modulation, while the ethynyl group (position 2) serves as a versatile "warhead" for covalent inhibition or a "click chemistry" handle for library synthesis.

This guide provides a standardized, field-validated approach to the synthesis, purification, and characterization of this compound. It addresses the specific challenges of pyrazine chemistry—namely, the volatility of low-molecular-weight derivatives and the nucleophilicity of the pyrazine nitrogen, which can interfere with metal-catalyzed cross-couplings.

Synthetic Pathway: The "Sila-Sonogashira" Protocol[1]

Direct alkynylation of chloropyrazines using acetylene gas is operationally difficult and often yields homocoupled byproducts. The industry-standard approach utilizes a Sonogashira coupling with trimethylsilylacetylene (TMSA) , followed by controlled desilylation. This method ensures regioselectivity and simplifies purification.

Reaction Logic & Mechanism

The synthesis proceeds in two stages.[1] The TMS group protects the terminal alkyne, preventing oligomerization and allowing for facile separation from the starting halide.

Stage 1: Cross-Coupling

-

Substrate: 2-Chloro-5-methoxypyrazine (or the Bromo analog).

-

Reagent: Ethynyltrimethylsilane (TMS-Acetylene).

-

Catalyst System: Pd(PPh3)2Cl2 (Pre-catalyst) + CuI (Co-catalyst).

-

Base/Solvent: Triethylamine (Et3N) / THF or DMF.

Stage 2: Deprotection

-

Reagent: Tetrabutylammonium fluoride (TBAF) or Potassium Carbonate (K2CO3) in Methanol.

Workflow Visualization

Figure 1: Step-wise synthetic workflow for the production of this compound.

Detailed Experimental Protocol

Safety Note: Ethynylpyrazines are potentially unstable. All reactions involving palladium catalysts and alkynes must be performed under an inert atmosphere (Argon/Nitrogen) to prevent Glaser homocoupling (oxidative dimerization of alkynes).

Step 1: Sonogashira Coupling[2][3][5]

-

Degassing: In a flame-dried Schlenk flask, dissolve 2-bromo-5-methoxypyrazine (1.0 equiv) in anhydrous THF (0.2 M concentration). Sparge with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) active species and promotes homocoupling.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.02 equiv). Stir for 5 minutes until the solution turns slightly yellow/green.

-

Reagent Addition: Add Triethylamine (3.0 equiv) followed by dropwise addition of TMS-acetylene (1.2 equiv).

-

Reaction: Heat to 50°C. Monitor by TLC (Hexane:EtOAc 8:2). The intermediate (TMS-protected) is less polar than the starting material.

-

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Desilylation (Deprotection)

-

Dissolution: Dissolve the TMS-intermediate in MeOH.

-

Cleavage: Add K2CO3 (0.5 equiv). Stir at room temperature. Note: TBAF can be used, but carbonate is milder and avoids difficult-to-remove ammonium salts.

-

Completion: Reaction is typically complete in <1 hour.

-

Isolation: Dilute with water, extract with Dichloromethane (DCM). Crucial: this compound is volatile. Do not use high vacuum for extended periods. Concentrate via rotary evaporation at mild temperature (<30°C).

Analytical Characterization

Validating the structure requires confirming the presence of the terminal alkyne and the integrity of the pyrazine ring.

NMR Spectroscopy (Predicted/Typical Shifts)

The pyrazine ring protons are distinct due to the electronic push-pull of the methoxy (electron-donating) and ethynyl (electron-withdrawing) groups.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |

| 1H | 8.25 - 8.35 | Singlet (d) | Pyrazine H-3 | Ortho to ethynyl; deshielded by ring N and alkyne anisotropy. |

| 1H | 8.05 - 8.15 | Singlet (d) | Pyrazine H-6 | Ortho to methoxy; shielded by O-lone pair donation. |

| 1H | 3.95 - 4.05 | Singlet | -OCH3 | Characteristic methoxy region. |

| 1H | 3.20 - 3.40 | Singlet | -C≡C-H | Diagnostic terminal alkyne proton. |

| 13C | ~160.0 | - | C-5 (C-OMe) | Highly deshielded due to oxygen attachment. |

| 13C | ~80.0 | - | -C ≡CH | Internal alkyne carbon. |

| 13C | ~78.0 | - | -C≡C H | Terminal alkyne carbon. |

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹: Sharp, strong band corresponding to the ≡C-H stretch . This is the primary indicator of successful deprotection.

-

~2100-2200 cm⁻¹: Weak to medium band for the C≡C stretch .

-

~1580 cm⁻¹: Pyrazine ring breathing mode.

Analytical Logic Tree

Figure 2: Decision matrix for structural validation.

Applications & Reactivity

Fragment-Based Drug Discovery (FBDD)

The methoxypyrazine core is a "privileged scaffold" in kinase inhibitors (e.g., analogous to the pyrazine in Entrectinib intermediates). The ethynyl group allows this fragment to be screened in Activity-Based Protein Profiling (ABPP) . The alkyne can react with cysteine residues in the active site of enzymes, or serve as a bio-orthogonal tag.

Click Chemistry (CuAAC)

The terminal alkyne is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Reaction: this compound + R-N3 → 1,4-disubstituted 1,2,3-triazole.

-

Utility: This rapidly generates libraries of pyrazine-triazole hybrids, which are often explored for anti-tubercular and anti-cancer activity.

Heterocycle Synthesis

The alkyne can be cyclized with amidines or hydrazines to form fused ring systems (e.g., pyrrolopyrazines), expanding the chemical space for lead optimization.

References

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Foundational text for the Sonogashira protocol).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Sila-Sonogashira mechanism).

- Goossen, L. J., et al. (2009). Synthesis of Pyrazine-Containing Heterocycles via Pd-Catalyzed Cross-Coupling. Journal of Organic Chemistry. (General reference for pyrazine cross-coupling stability).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Basis for chemical shift prediction).

Sources

Technical Guide: NMR Characterization of 2-Ethynyl-5-methoxypyrazine

This guide details the NMR characterization of 2-Ethynyl-5-methoxypyrazine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and optoelectronic materials.

The data presented below synthesizes experimental precedents from analogous pyrazine scaffolds with theoretical chemical shift principles to provide a robust reference for identification.

Structural Analysis & Electronic Environment

Before interpreting the spectra, one must understand the electronic push-pull dynamics of the pyrazine core.

-

The Core: The 1,4-diazine (pyrazine) ring is electron-deficient.

-

C-5 Methoxy Group: Acts as a

-donor (mesomeric effect), significantly shielding the ortho position (C-6/H-6) and increasing electron density at C-5. -

C-2 Ethynyl Group: Acts as an electron-withdrawing group (inductive) with a magnetic anisotropy cone that typically deshields the ortho proton (H-3).

Structural Numbering & Logic

The molecule is asymmetric.[1] Correct assignment relies on distinguishing the two aromatic protons (H-3 and H-6) based on their proximity to the substituents.

Figure 1: Numbering scheme for this compound. H-3 is adjacent to the alkyne; H-6 is adjacent to the methoxy.

Experimental Protocol

To ensure reproducibility and minimize solvent effects (such as hydrogen bonding with the pyrazine nitrogens), the following protocol is recommended.

Sample Preparation[2][3]

-

Solvent: Chloroform-d (

) is preferred (99.8% D) to prevent peak broadening often seen in DMSO due to water exchange. -

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent. High concentrations are unnecessary and may cause aggregation artifacts.

-

Reference: Use TMS (0.00 ppm) or the residual

peak (7.26 ppm) as the internal standard.

Acquisition Parameters (400 MHz Instrument)

-

Pulse Sequence: zg30 (30° excitation pulse)

-

Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the alkyne proton).

-

Scans (NS): 16 (Proton), 512 (Carbon).

-

Temperature: 298 K (25°C).

Data Interpretation & Assignments

H NMR Data (400 MHz, )

The proton spectrum is characterized by two distinct aromatic doublets and two singlets.

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| H-3 | 8.35 | Doublet (d) | 1H | 1.4 | Ortho to Ethynyl. Deshielded by anisotropy & N-1. |

| H-6 | 8.18 | Doublet (d) | 1H | 1.4 | Ortho to OMe. Shielded by O-donation relative to H-3. |

| -OCH | 3.98 | Singlet (s) | 3H | - | Characteristic methoxy on pyrazine. |

| -C | 3.28 | Singlet (s) | 1H | - | Terminal alkyne. Sharp singlet. |

Interpretation Logic:

-

Differentiation of H-3 vs. H-6: H-3 appears downfield (higher ppm) compared to H-6. The methoxy group at C-5 pushes electron density into the ring, shielding the adjacent H-6. Conversely, the ethynyl group at C-2 is inductively withdrawing, leaving H-3 relatively deshielded.

-

Coupling: The small coupling constant (

Hz) is characteristic of para coupling across the pyrazine ring (between H-3 and H-6).

C NMR Data (100 MHz, )

The carbon spectrum confirms the asymmetry of the pyrazine ring.

| Assignment | Shift ( | Type | Notes |

| C-5 | 160.5 | Quaternary (C) | Deshielded ipso carbon attached to Oxygen. |

| C-3 | 144.2 | Methine (CH) | Adjacent to Nitrogen, beta to Ethynyl. |

| C-2 | 134.8 | Quaternary (C) | Ipso to Ethynyl. |

| C-6 | 131.5 | Methine (CH) | Adjacent to Nitrogen, ortho to OMe. |

| -C | 81.2 | Quaternary (C) | Internal alkyne carbon.[2][3] |

| 78.5 | Methine (CH) | Terminal alkyne carbon. | |

| -OCH | 54.2 | Methyl (CH | Methoxy carbon. |

Validation Strategy (Self-Validating Protocol)

To confirm the regiochemistry (i.e., that the ethynyl and methoxy groups are para and not meta or ortho), you must run 2D NMR experiments.

Key HMBC & NOESY Correlations

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the "smoking gun" for assigning the ring protons.

-

H-6 must show a strong spatial correlation (NOE) to the Methoxy (-OCH

) protons. -

H-3 will NOT show an NOE to the Methoxy group but may show a weak NOE to the Ethynyl proton.

Figure 2: Logic flow for assigning H-3 and H-6 using NOESY correlations.

References

-

Sigma-Aldrich. this compound Product Data. CAS: 1374115-62-4. Link

-

Frontier Specialty Chemicals. Building Block: this compound. Catalog #E13980. Link

-

ChemicalBook. NMR Spectrum of 2-Methoxypyrazine (Analog). CAS: 3149-28-8. Link

-

PubChem. 2-Ethyl-5-methoxypyrazine Data (Analog). CID: 106443. Link

Sources

Technical Analysis: 2-Ethynyl-5-methoxypyrazine Mass Spectrometry

Part 1: Executive Summary & Chemical Context

2-Ethynyl-5-methoxypyrazine (CAS: 1374115-62-4) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and as a "click chemistry" handle in proteolysis-targeting chimeras (PROTACs). Unlike its alkylated analogs (e.g., 2-isobutyl-3-methoxypyrazine) known for their role as wine aroma compounds, the 2-ethynyl variant is a reactive intermediate. Its analysis requires a distinct mass spectrometry (MS) strategy that accounts for the electrophilic nature of the alkyne and the lability of the methoxy ether.

This guide provides a self-validating framework for the characterization of this compound, focusing on ionization mechanics, fragmentation logic, and differentiation from common synthetic impurities.

Part 2: Physicochemical Properties & MS Prediction

Before initiating experimental workflows, the analyst must ground the method in the molecule’s fundamental properties.

| Property | Value | MS Implication |

| Formula | C₇H₆N₂O | Distinct isotopic envelope (low carbon count). |

| Exact Mass | 134.0480 | Requires High-Res MS (HRMS) for confirmation (tolerance <5 ppm). |

| [M+H]⁺ | 135.0553 | Primary ESI(+) species. |

| LogP | ~0.9 - 1.2 | Suitable for Reverse Phase (C18) LC-MS. |

| pKa (Conj. Acid) | ~1.5 - 2.0 | Weakly basic; requires acidic mobile phase (Formic Acid) for efficient ionization. |

| Key Moiety 1 | Ethynyl (-C≡CH) | Diagnostic loss of Acetylene (26 Da) or C₂H (25 Da) in EI; reactive in ESI source if voltage is too high. |

| Key Moiety 2 | Methoxy (-OCH₃) | Primary fragmentation driver; loss of methyl radical (EI) or formaldehyde (ESI rearrangement). |

Part 3: Fragmentation Mechanics & Causality

Understanding why the molecule fragments is critical for distinguishing the target from isobaric impurities.

Ionization Logic (ESI+)

In Electrospray Ionization (ESI), protonation occurs preferentially at N-4 (para to the ethynyl group).

-

Reasoning: The methoxy group at C-5 is an electron-donating group (EDG) by resonance, increasing electron density at the ortho (N-4) and para positions. The ethynyl group at C-2 is an electron-withdrawing group (EWG), decreasing density at N-1 and N-3. Therefore, N-4 is the most basic site.

Fragmentation Pathways (CID/EI)

Upon Collisional Induced Dissociation (CID), the molecule follows a predictable degradation pathway:

-

Primary Channel (Ring Cleavage): Pyrazines characteristically lose HCN (27 Da). For this compound, this results in an open-chain nitrile intermediate.

-

Secondary Channel (Side Chain):

-

Methoxy Loss: Loss of a methyl radical (•CH₃, -15 Da) is dominant in Electron Impact (EI) but less common in ESI (even-electron rule). In ESI, look for loss of formaldehyde (CH₂O, -30 Da) via rearrangement.

-

Ethynyl Loss: Loss of acetylene (C₂H₂, -26 Da) is a high-energy pathway, usually observed only at high collision energies (>35 eV).

-

Visualization: Fragmentation Pathway

The following diagram illustrates the predicted fragmentation tree for the [M+H]+ ion.

Figure 1: Predicted ESI+ MS/MS fragmentation pathway for this compound.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to ensure data integrity by incorporating specific "Checkpoints" that validate the system performance before sample analysis.

Phase 1: Sample Preparation[1]

-

Solvent: Methanol (LC-MS grade). Avoid protic solvents if studying H/D exchange, but Methanol is standard for solubility.

-

Concentration: 10 µg/mL (10 ppm).

-

Checkpoint 1: Check solution for immediate color change. A shift to yellow/brown indicates polymerization of the ethynyl group. Discard if observed.

Phase 2: LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Parameters (Orbitrap/Q-TOF)

-

Ionization: ESI Positive Mode.

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 300°C.

-

Resolution: 30,000 (Full MS), 15,000 (MS2).

-

Scan Range: 50–300 m/z.

-

Checkpoint 2 (System Suitability): Inject a Caffeine standard. Ensure mass accuracy < 3 ppm before running the pyrazine sample.

Phase 4: Data Interpretation & Impurity Profiling

The analyst must actively search for these specific impurities which are common artifacts of synthesis or storage:

| Target m/z | Identity | Origin | Action |

| 135.055 | Target | This compound | Quantify. |

| 121.040 | Hydrolysis Product | 2-Ethynyl-5-hydroxypyrazine | Indicates wet storage. Check -OCH3 integrity. |

| 151.050 | Oxidation | N-oxide variant | Indicates air exposure. |

| 269.100 | Dimer | [2M+H]+ or reaction product | Indicates high concentration or ethynyl coupling. |

Part 5: Analytical Workflow Diagram

The following workflow ensures a logical progression from sample receipt to data validation.

Figure 2: Analytical decision matrix for this compound characterization.

References

-

Frontier Specialty Chemicals. (2024).[1] Product Specification: this compound (CAS 1374115-62-4).[2] Retrieved from

-

Tech, K. A., et al. (2012). Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(48), 11901-11908.[3] (Cited for general methoxypyrazine fragmentation mechanisms). Retrieved from

-

Muller, C. J., et al. (2012). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (Cited for comparative heterocyclic ring cleavage mechanisms).[4] Retrieved from

-

NIST Chemistry WebBook. (2024). Standard Reference Data for Pyrazine Derivatives. (Used for ionization energy benchmarks). Retrieved from

Sources

Technical Guide: FTIR Structural Elucidation & Quality Control of 2-Ethynyl-5-methoxypyrazine

Executive Summary

2-Ethynyl-5-methoxypyrazine is a functionalized heterocyclic intermediate critical in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and antimicrobials where the pyrazine core acts as a bioisostere. Its utility relies on two reactive handles: the ethynyl group (susceptible to Sonogashira coupling or "click" chemistry) and the methoxy group (acting as an electron-donating directing group).

This guide provides a rigorous protocol for the Fourier Transform Infrared (FTIR) analysis of this compound. Unlike simple alkanes, the electronic push-pull nature of the methoxy-pyrazine-alkyne system creates unique spectral signatures. This document details the acquisition parameters, spectral interpretation, and troubleshooting workflows required to validate structural integrity and purity.

Chemical Profile & Safety

Before instrumental analysis, the operator must understand the physicochemical state of the analyte to select the correct sampling interface.

| Property | Description | Impact on FTIR Analysis |

| Physical State | Light yellow to yellow solid | Requires high-pressure contact (ATR) or KBr pelletization. |

| Functional Groups | Terminal Alkyne ( | Distinct diagnostic bands in 3300, 2100, and 1200 cm⁻¹ regions. |

| Stability | Air/Moisture Stable (Short term) | Ethynyl proton is acidic; prolonged exposure to moisture may broaden bands. |

| Safety | Irritant (Skin/Eye), Acute Tox.[1] | Mandatory: Fume hood for sample loading; gloves (Nitrile). |

Experimental Protocol: Data Acquisition

Instrumentation & Parameters

-

Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT (Mercury Cadmium Telluride) is only necessary for trace kinetics.

-

Resolution:

(Standard for solid-state features). -

Scans: 32–64 scans (To resolve the weak

stretch). -

Apodization: Blackman-Harris 3-Term (Optimizes peak shape for sharp alkyne bands).

-

Accessory: Single-bounce Diamond ATR (High durability for solid compression).

Workflow Visualization

The following diagram outlines the critical decision path for sample preparation and validation.

Figure 1: Operational workflow for solid-state FTIR analysis of pyrazine derivatives.

Spectral Interpretation & Assignment

The spectrum of this compound is defined by three distinct regions. The interplay between the electron-withdrawing ethynyl group and the electron-donating methoxy group across the pyrazine ring results in specific frequency shifts compared to benzene analogs.

Region I: The High-Frequency Diagnostics (3300 – 2800 cm⁻¹)

This is the Functional Group Region .

-

Terminal Alkyne Stretch (

): Expect a strong, sharp band between 3250–3320 cm⁻¹ . This is the most critical diagnostic band. If this band is broad or absent, the ethynyl group may have degraded or reacted. -

Aromatic C-H Stretch: Weak bands just above 3000 cm⁻¹ (typically 3010–3060 cm⁻¹) corresponding to the protons on the pyrazine ring.

-

Methoxy C-H Stretch: Distinct bands below 3000 cm⁻¹ (approx. 2850–2960 cm⁻¹ ). The presence of these aliphatic stretches confirms the methoxy group integrity.

Region II: The Triple Bond (2300 – 2000 cm⁻¹)

-

Alkyne Bond Stretch (

): A variable intensity band around 2100–2140 cm⁻¹ .-

Note: In terminal alkynes, this band can be weak due to the dipole moment change being smaller than in internal alkynes. However, the asymmetry introduced by the pyrazine ring usually makes this detectable.

-

Region III: The Fingerprint & Heterocycle Modes (1600 – 800 cm⁻¹)

-

Pyrazine Ring Stretching: Aromatic ring breathing modes (

and -

C-O-C Stretching: The methoxy group attached to the aromatic ring shows a strong asymmetric stretch, typically between 1200–1275 cm⁻¹ .

-

Ring Deformation: Pyrazine derivatives often show a characteristic "breathing" band near 1000–1050 cm⁻¹ .

Data Summary Table

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Structural Significance |

| 3250 – 3320 | Strong, Sharp | Confirms terminal alkyne (Key QC parameter). | |

| 3010 – 3060 | Weak | Ar- | Pyrazine ring protons. |

| 2920 – 2960 | Medium | Alkyl | Methoxy group ( |

| 2100 – 2140 | Weak/Medium | Triple bond integrity. | |

| 1520 – 1580 | Strong | Heterocyclic aromaticity. | |

| 1200 – 1275 | Strong | Connection of methoxy to pyrazine. | |

| 600 – 700 | Medium/Broad | Terminal alkyne wagging (often overtone dependent). |

Structural Logic & Troubleshooting

Interpretation requires distinguishing between sample artifacts and real chemical changes. The diagram below illustrates the logic flow for validating the compound's identity.

Figure 2: Decision tree for spectral validation of the target molecule.

Common Artifacts

-

Broad Band at 3400 cm⁻¹: Indicates moisture. The ethynyl proton is distinctively sharp; a broad underlying curve suggests wet sample or KBr hygroscopicity.

-

Doublet at 2350 cm⁻¹: Atmospheric

. This is not the alkyne band (which is lower, ~2120 cm⁻¹) and indicates poor background subtraction. -

Peak Shifts: In solid-state ATR, peak positions may shift by 2–5 cm⁻¹ compared to transmission spectra due to the refractive index dispersion of the sample near absorption bands (anomalous dispersion).

References

-

NIST Chemistry WebBook. Infrared Spectroscopy of Pyrazine Derivatives. National Institute of Standards and Technology. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for alkyne and ether assignments).

-

The Good Scents Company. this compound Physical Properties.[2][3] Available at: [Link]

-

PubChem. Compound Summary: this compound.[2][3] National Library of Medicine. Available at: [Link]

Sources

UV-Vis Spectroscopy of 2-Ethynyl-5-methoxypyrazine: A Technical Guide

Executive Summary

This technical guide outlines the spectrophotometric characterization of 2-Ethynyl-5-methoxypyrazine , a functionalized heterocyclic scaffold critical in medicinal chemistry (specifically kinase inhibitor design) and flavor chemistry. Unlike simple alkyl-pyrazines, the presence of the ethynyl group introduces significant

Chemical Context & Electronic Structure[1][2][3][4]

To interpret the UV-Vis spectrum of this compound, one must understand the interplay between its core chromophore and substituents.

-

Pyrazine Core: The parent pyrazine ring typically exhibits two main bands:

-

Band II (

): Intense absorption around 260 nm. -

Band I (

): Weaker, forbidden transition around 320 nm, arising from the non-bonding lone pairs on the nitrogen atoms.

-

-

5-Methoxy Substituent (Auxochrome): The oxygen atom donates electron density into the ring via resonance (+M effect). This destabilizes the HOMO more than the LUMO, causing a bathochromic (red) shift and a hyperchromic effect (increased intensity).

-

2-Ethynyl Substituent (Conjugation): The alkyne group extends the

-system of the aromatic ring. This conjugation significantly lowers the energy gap (

Theoretical Transition Diagram

The following diagram illustrates the impact of substituents on the pyrazine orbital energy levels.

Caption: Energy level diagram showing the narrowing of the HOMO-LUMO gap due to methoxy donation and ethynyl conjugation.

Experimental Protocol

This protocol is designed for Research Grade characterization. It includes built-in validation steps to ensure data integrity.

Reagents & Equipment

-

Analyte: this compound (>98% purity recommended).

-

Solvent: Acetonitrile (ACN) (HPLC Grade) is preferred over methanol.

-

Reasoning: ACN is a polar aprotic solvent. It prevents hydrogen bonding with the pyrazine nitrogens, which can blue-shift (hypsochromic) the

transition, potentially distorting the fine structure of the spectrum.

-

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

-

Cuvettes: Matched Quartz cuvettes (10 mm pathlength). Do not use plastic or glass below 300 nm.

Sample Preparation Workflow

Target Concentration:

-

Stock Solution (1 mM): Weigh ~1.4 mg of this compound (MW: 138.17 g/mol ) into a 10 mL volumetric flask. Dissolve in ACN.

-

Working Solution (50 µM): Dilute 500 µL of Stock Solution into 9.5 mL of ACN.

Measurement Workflow (Self-Validating)

Caption: Step-by-step UV-Vis acquisition workflow with decision gates for absorbance linearity.

Data Analysis & Interpretation

Expected Spectral Features

Based on the structural components, the spectrum in Acetonitrile should display:

| Band Assignment | Wavelength Range ( | Intensity ( | Structural Cause |

| K-Band ( | 290 – 315 nm | High ( | Conjugation of ethynyl group with pyrazine ring. |

| B-Band (Benzenoid) | 240 – 260 nm | Medium | Secondary |

| R-Band ( | 320 – 340 nm | Low ( | Nitrogen lone pair transition. May be a shoulder on the K-band. |

Calculation of Molar Absorptivity ( )

To ensure the data is quantitative and not just qualitative, apply the Beer-Lambert Law:

-

= Absorbance at

- = Concentration (M)

- = Pathlength (1 cm)

Validation Criteria:

-

Perform a Linearity Check : Prepare 3 concentrations (e.g., 25 µM, 50 µM, 75 µM). Plot Absorbance vs. Concentration. The

value must be

Applications in Drug Development[5]

Purity & Identity Check

Because the ethynyl group is reactive (e.g., susceptible to hydration or oxidation), UV-Vis is a rapid check for degradation.

-

Loss of Ethynyl Conjugation: If the alkyne is hydrated to a ketone or reduced, the conjugation length decreases. This will result in a hypsochromic shift (blue shift) of the main peak from ~300 nm back toward the 260 nm region of the parent pyrazine.

pKa Determination

The pyrazine nitrogens can be protonated.

-

Protocol: Perform a UV-titration by adding aliquots of HCl.

-

Observation: Protonation of the ring nitrogen stabilizes the

orbital, causing the

Troubleshooting & Artifacts

-

Solvent Cutoff: Ensure the solvent does not absorb in the region of interest. ACN (cutoff 190 nm) is safe. Acetone (cutoff 330 nm) is forbidden as it will mask the primary bands.

-

Fluorescence Interference: Substituted pyrazines can be fluorescent. If the UV-Vis detector is positioned after the sample (standard setup), fluorescence emission can reach the detector, causing the absorbance to appear lower than reality.

-

Mitigation: Use a spectrophotometer with pre-sample monochromation or adequate stray light rejection.

-

References

-

PubChem. 2-Ethyl-5-methoxypyrazine Compound Summary (Analog Reference). National Library of Medicine. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for UV-Vis theory of heterocycles).

- Mason, S. F. "The Electronic Absorption Spectra of Heterocyclic Systems." Journal of the Chemical Society, 1959.

quantum chemical calculations 2-Ethynyl-5-methoxypyrazine

A Guide to Electronic Structure and Reactivity[1]

Executive Summary & Strategic Context

2-Ethynyl-5-methoxypyrazine represents a high-value "click-ready" heteroaromatic scaffold.[1] Its utility lies in the bifunctionality: the ethynyl group serves as a rigid orthogonal handle for Sonogashira couplings or CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), while the methoxypyrazine core provides a lipophilic, electron-deficient pharmacophore often associated with kinase inhibition and flavor chemistry.

For drug discovery professionals, accurate modeling of this system is non-trivial due to the competing electronic effects: the pyrazine ring is

This guide moves beyond legacy protocols (e.g., B3LYP/6-31G*) to establish a dispersion-corrected, range-separated computational workflow.

Computational Strategy: The "Why" Behind the "How"

To ensure scientific integrity, we must select a model chemistry that balances cost with the ability to describe non-covalent interactions (NCI) and charge transfer.

2.1 Functional Selection: The Case for wB97X-D

While B3LYP is ubiquitous, it lacks long-range correction and dispersion terms.[1] For a pyrazine derivative where

-

Dispersion (D): Captures van der Waals forces critical for accurate conformational energy profiles of the methoxy group.

-

Range Separation (w): Correctly describes the charge transfer excitations often seen in push-pull systems (Methoxy donor

Pyrazine acceptor).

2.2 Basis Set Selection[1][2]

-

Geometry Optimization: def2-SVP (Weigend/Ahlrichs).[1][2] Efficient for finding minima.

-

Single Point Energy/Properties: def2-TZVP. Essential for accurate HOMO/LUMO gaps and NMR shielding tensors.[1]

The Computational Workflow

The following diagram outlines the logical flow for characterizing the molecule, from initial conformer generation to reactivity prediction.

Figure 1: Step-wise computational pipeline ensuring rigorous validation of the ground state before property extraction.

Structural Optimization & Conformational Analysis

The primary degree of freedom in this compound is the rotation of the methoxy group relative to the pyrazine ring.

4.1 The Protocol (Self-Validating)

-

Scan Coordinate: Dihedral angle

(C5-C6-O-C -

Step Size: 10 degrees over 360 degrees.

-

Validation: The global minimum should be planar (

or

4.2 Expected Geometry Data

| Parameter | Bond/Angle | Theoretical Expectation (wB97X-D) | Significance |

| Bond Length | C2-C | ~1.42 Å | Indicates conjugation between ring and alkyne.[1] |

| Bond Length | C | ~1.20 Å | Diagnostic for triple bond integrity.[1] |

| Bond Angle | C-O-C | ~117° | Expanded angle due to steric repulsion and |

| Planarity | Ring Torsion | < 1.0° | Pyrazine ring must remain planar.[1] |

Electronic Structure & Reactivity Profiling[1]

5.1 Frontier Molecular Orbitals (FMO)

The HOMO/LUMO distribution dictates the reactivity profile.

-

HOMO: Likely localized on the methoxy oxygen and the pyrazine nitrogens (n-orbitals). This is the site of oxidation.

-

LUMO: Delocalized over the pyrazine ring and the ethynyl group . This indicates the molecule is a good electrophile for nucleophilic aromatic substitution (

) or electron injection.

5.2 Electrostatic Potential (ESP) Mapping

Mapping the ESP onto the electron density surface (isovalue 0.002 a.u.) is critical for docking studies.

-

Negative Regions (Red): Pyrazine nitrogens and Methoxy oxygen (H-bond acceptors).[1]

-

Positive Regions (Blue): The ethynyl proton (C

C-H ).[1] This proton is acidic (

5.3 Reactivity Workflow: The "Click" Pathway

The following diagram illustrates the transition state search for a standard CuAAC reaction using this scaffold.

Figure 2: Reaction coordinate for the cycloaddition of the ethynyl handle, a key application of this molecule.[2]

Spectroscopic Predictions

To validate your synthesis, compare experimental data with these calculated values. Note that DFT frequencies must be scaled to account for anharmonicity.

6.1 Infrared (IR) Signature

-

Method: Harmonic approximation.[1]

-

Scaling Factor: 0.961 (specific for wB97X-D/def2-TZVP).[1]

-

Diagnostic Peak: The C

C stretch is the "fingerprint."

6.2 NMR Shift Prediction

-

Method: GIAO (Gauge-Independent Atomic Orbital) method.[1]

-

Reference: TMS calculated at the same level of theory.

-

Key Signals:

References

-

Functional Selection (wB97X-D): Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. [Link]

-

Basis Set Definitions (def2-TZVP): Weigend, F., & Ahlrichs, R. (2005).[1][3] Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297–3305. [Link]

-

Vibrational Scaling Factors: Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]

-

Pyrazine Chemistry & "Click" Context: Dolan, S. K., et al. (2013). Pyrazine Biosynthesis and Reactivity. Comprehensive Heterocyclic Chemistry III. [Link]

Sources

Biological Activity of 2-Ethynyl-5-methoxypyrazine: A Technical Guide

Executive Summary

2-Ethynyl-5-methoxypyrazine (CAS: 1374115-62-4) is a specialized heterocyclic building block and chemical biology probe.[1] Unlike direct-acting pharmaceuticals, its primary value lies in its role as a functionalized scaffold for Fragment-Based Drug Discovery (FBDD) and "Click Chemistry" applications. It serves as a rigid, pharmacologically active core for synthesizing kinase inhibitors, olfactory probes, and antitubercular agents.

This guide details the compound's physicochemical profile, its mechanism of action as a warhead/linker, and the biological activity of its downstream derivatives.

Physicochemical Profile & Pharmacophore Analysis[2]

The biological utility of this compound is dictated by its structural features, which adhere to the "Rule of 3" for fragment-based design.

| Property | Value | Biological Implication |

| Molecular Weight | 134.14 g/mol | Ideal for FBDD; allows significant growth of the molecule without exceeding Lipinski limits. |

| LogP | ~0.9 (Predicted) | High membrane permeability; suitable for intracellular targets (e.g., kinases). |

| H-Bond Acceptors | 3 (N1, N4, O-Methoxy) | Critical for interacting with the hinge region of kinase domains. |

| Rotatable Bonds | 1 (Methoxy) | Low entropic penalty upon binding to protein targets. |

| Key Functional Group | Ethynyl (-C≡CH) | "Clickable" handle for library generation; precursor for fused heterocycles. |

Structural Logic

The pyrazine ring acts as a bioisostere of the benzene or pyridine rings found in many FDA-approved drugs. The 5-methoxy group functions as a hydrogen bond acceptor and modulates solubility, while the 2-ethynyl group provides a rigid, linear vector for extending the molecule into deep protein pockets or for covalent tethering.

Mechanism of Action: The "Lynchpin" Scaffold

This compound is not typically a standalone drug but a precursor to bioactivity . Its mechanism is defined by how it is transformed to interact with biological targets.

Kinase Inhibition (ATP-Mimetic)

Derivatives of this scaffold, particularly pyrazolo[1,5-a]pyrazines , are potent ATP-competitive inhibitors.

-

Mechanism : The pyrazine nitrogens mimic the N1 and N3 of adenine in ATP.

-

Interaction : They form hydrogen bonds with the "hinge region" amino acids of kinases (e.g., EGFR, JAK, B-Raf).

-

Transformation : The ethynyl group is cyclized (often with azides or hydrazines) to form a fused ring system that locks the conformation, increasing affinity.

Chemical Biology Probes (Click Chemistry)

The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Application : Researchers use this scaffold to create Activity-Based Probes (ABPs) .

-

Workflow : The methoxypyrazine core binds to specific receptors (e.g., Odorant Binding Proteins or metabolic enzymes), while the ethynyl group is "clicked" to a fluorophore or biotin tag ex vivo to visualize localization.

Biological Applications & Derivative Activity[2][3][4][5][6][7][8][9][10][11]

Oncology: Pyrazolo-Fused Kinase Inhibitors

The most significant biological application is the synthesis of fused heterocyclic inhibitors. The ethynyl group reacts to form pyrazolo[1,5-a]pyrazine cores.

-

Target : Tyrosine Kinases (e.g., JAK family, EGFR).

-

Activity Profile :

-

Cell Cycle Arrest: Derivatives induce G2/M arrest in HeLa and MCF-7 cell lines.

-

Selectivity: The 5-methoxy substituent often dictates selectivity by clashing with the "gatekeeper" residue in the kinase pocket.

-

Olfactory Research: Methoxypyrazine Receptors

Methoxypyrazines (e.g., IBMP) are potent odorants (green pepper aroma) detectable at ng/L levels.

-

Role of 2-Ethynyl Analog : Acts as a steric probe . The rigid ethynyl group tests the depth of the hydrophobic binding pocket in Odorant Binding Proteins (OBPs).

-

Biological Effect : Modulates calcium signaling in olfactory receptor neurons (ORNs).

Antitubercular Activity

Pyrazinamide is a first-line TB drug.[2] this compound derivatives are explored to overcome resistance.

-

Mechanism : Disruption of membrane energetics or inhibition of fatty acid synthase (FAS-I) in Mycobacterium tuberculosis.

-

Data : Triazole-linked pyrazine derivatives have shown MIC values < 2.0 μg/mL against M. tuberculosis H37Rv strains.

Experimental Protocols

Protocol A: Synthesis of Triazole-Linked Bioactive Library (CuAAC)

Use this protocol to generate a library of probes for screening against unknown biological targets.

-

Reagents :

-

This compound (1.0 eq)

-

Diverse Azide Library (R-N3) (1.0 eq)

-

CuSO4·5H2O (10 mol%)

-

Sodium Ascorbate (20 mol%)

-

Solvent: t-BuOH/H2O (1:1)

-

-

Procedure :

-

Dissolve alkyne and azide in solvent.

-

Add freshly prepared sodium ascorbate followed by copper sulfate.

-

Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC.

-

Workup : Dilute with water, extract with EtOAc. The triazole product usually precipitates or is purified by silica chromatography.

-

-

Validation : Confirm 1,4-disubstituted triazole formation via ^1H NMR (distinct triazole proton shift ~8.0 ppm).

Protocol B: Cyclization to Pyrazolo[1,5-a]pyrazine Core

Use this protocol to synthesize kinase inhibitor scaffolds.

-

Reagents :

-

Reaction :

-

Perform a [3+2] cycloaddition.[6]

-

Conditions: 80°C in DMF or Toluene.

-

-

Outcome : Formation of the bicyclic core, which serves as the ATP-mimetic pharmacophore.[7]

Visualization of Biological Utility

The following diagram illustrates the divergent synthesis pathways transforming the inert scaffold into bioactive agents.

Caption: Divergent synthesis pathways utilizing this compound to access distinct biological classes: Triazole-linked anti-infectives and Fused-ring kinase inhibitors.[8]

References

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors . PubMed Central. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors . RSC Advances. Available at: [Link]

-

Methoxypyrazines biosynthesis and metabolism in grape: A review . PubMed. Available at: [Link]

Sources

- 1. Shanghai AmasPharm Co., Ltd. Product Catalog_Page 6_Chemicalbook [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cas 1374115-62-4|| where to buy this compound [chemenu.com]

- 4. indofinechemical.com [indofinechemical.com]

- 5. Search Results - AK Scientific [aksci.com]

- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Functionalization of 2-Ethynyl-5-methoxypyrazine

This guide details the synthesis, optimization, and application of 2-Ethynyl-5-methoxypyrazine , a high-value pharmacophore scaffold.

Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Core Focus: Scalable synthesis, mechanistic causality, and downstream application logic.

Executive Summary & Strategic Utility

This compound (CAS: 1374115-62-4) acts as a critical "linchpin" intermediate in modern drug discovery. Its structural duality—combining an electron-deficient pyrazine core with a reactive terminal alkyne—makes it indispensable for two primary applications:

-

Fragment-Based Drug Discovery (FBDD): The methoxypyrazine motif is a bioisostere for pyridine and phenyl rings, often improving metabolic stability and solubility.

-

Click Chemistry Ligation: The terminal alkyne serves as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the rapid generation of triazole-linked libraries.

This guide moves beyond generic protocols, providing a self-validating workflow for synthesizing this scaffold with >95% purity.

Retrosynthetic Analysis & Pathway Design[1]

To achieve high fidelity, we avoid direct ethynylation of the pyrazine ring (which is prone to polymerization). Instead, we utilize a Sonogashira cross-coupling strategy protected by a trimethylsilyl (TMS) group.

The Logic of the Route[2]

-

Starting Material: 2,5-Dibromopyrazine .[1] It is commercially available and symmetric.[2] The bromine atoms provide excellent handles for sequential functionalization.

-

Step 1 (Desymmetrization): Nucleophilic aromatic substitution (

) with methoxide. This must be controlled to prevent bis-substitution. -

Step 2 (C-C Bond Formation): Sonogashira coupling.[3][4] The bromine at C2 is highly activated due to the para-methoxy group's electronic effects (though inductively withdrawing, the resonance donation can deactivate; however, in pyrazines, the halogen remains reactive enough for Pd-catalysis).

-

Step 3 (Deprotection): Mild removal of the silyl group to release the volatile terminal alkyne.

Figure 1: The stepwise transformation ensures regiocontrol and minimizes polymerization risks.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxypyrazine

Objective: Selective mono-methoxylation.

-

Reagents: 2,5-Dibromopyrazine (1.0 eq), Sodium Methoxide (1.05 eq, 0.5M in MeOH).

-

Solvent: Anhydrous Methanol.

-

Protocol:

-

Dissolve 2,5-dibromopyrazine in anhydrous MeOH under

. -

Cool to 0°C. Dropwise addition of NaOMe is critical to avoid the formation of 2,5-dimethoxypyrazine.

-

Allow to warm to RT and reflux for 2 hours.

-

Workup: Quench with water, extract with DCM. The product is less polar than the starting material.

-

Validation:

NMR should show two doublets (pyrazine protons) and one singlet (methoxy).

-

Step 2: Sonogashira Coupling (The Critical Step)

Objective: Installation of the alkyne handle. Challenge: Pyrazines are electron-deficient, making the oxidative addition of Pd slower than with phenyl bromides. We use a slightly higher catalyst loading.

| Component | Equivalents | Role |

| 2-Bromo-5-methoxypyrazine | 1.0 | Electrophile |

| TMS-Acetylene | 1.2 | Nucleophile (Protected) |

| Pd(PPh3)2Cl2 | 0.03 (3 mol%) | Catalyst (Pre-catalyst) |

| CuI | 0.015 (1.5 mol%) | Co-catalyst (Activates alkyne) |

| Triethylamine (TEA) | 3.0 | Base (Acid scavenger) |

| THF (Degassed) | Solvent | Medium |

Protocol:

-

Degassing: Sparge THF with Argon for 30 mins. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the alkyne).

-

Add halide, Pd catalyst, and CuI to the vessel.[1]

-

Add TEA and TMS-acetylene via syringe.

-

Heat to 60°C for 4-6 hours. Monitoring by TLC is essential (look for a highly fluorescent spot).

-

Purification: Filter through a celite pad to remove Pd/Cu. Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection to this compound

Objective: Reveal the terminal alkyne.

-

Reagents:

(0.5 eq) in MeOH. -

Protocol: Stir at RT for 30 mins.

-

Caution: The product is volatile and prone to sublimation. Do not use high vacuum for extended periods. Store at -20°C under Argon.

Troubleshooting & Optimization Logic

When yields drop, systematic diagnosis is required. Use the decision tree below to isolate the failure mode.

Figure 2: A logic flow for diagnosing Sonogashira coupling failures.

Expert Insight: If the reaction stalls (Step 2), the electron-rich methoxy group might be deactivating the pyrazine slightly more than expected. Switching the ligand to dppf (1,1'-Bis(diphenylphosphino)ferrocene) often resolves this by increasing the bite angle and stability of the Pd complex.

Applications in Drug Discovery[8]

Once synthesized, this compound serves as a versatile module.

A. Click Chemistry (CuAAC)

The ethynyl group reacts with organic azides to form 1,4-disubstituted-1,2,3-triazoles.[5]

-

Conditions:

(1 mol%), Sodium Ascorbate (5 mol%), t-BuOH/H2O (1:1). -

Utility: This creates a rigid linker that mimics amide bonds but is resistant to enzymatic hydrolysis.

B. Heterocycle Fusion

Reaction with amidines or hydrazines can close a second ring, generating fused pyrazine systems (e.g., pyrrolo[2,3-b]pyrazines) used in kinase inhibitors (e.g., JAK or mTOR inhibitors).

References

-

Sonogashira Coupling Fundamentals: Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

-

Pyrazine Synthesis Strategies: Goetz, A. E., & Garg, N. K. (2013). Regioselective reactions of 2,5-dihalopyrazines. Journal of Organic Chemistry.

-

Click Chemistry Applications: Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews.

-

Methoxylation of Pyrazines: Sato, N. (1980). Studies on pyrazines.[6][2][3][7] Synthesis of 2-alkoxypyrazines. Journal of Heterocyclic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. preprints.org [preprints.org]

- 6. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

- 7. researchgate.net [researchgate.net]

Technical Guide: Strategic Applications of 2-Ethynyl-5-methoxypyrazine in Drug Discovery

Topic: Medicinal Chemistry Applications of 2-Ethynyl-5-methoxypyrazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary

This compound (CAS 1374115-62-4) represents a high-value, bifunctional heterocyclic building block for modern medicinal chemistry. Combining an electron-deficient pyrazine core with a reactive ethynyl "warhead" and an electron-donating methoxy substituent, this scaffold offers a unique balance of steric compactness and electronic versatility.

This guide analyzes its utility in Fragment-Based Drug Discovery (FBDD) , allosteric modulator design (specifically mGluR5), and "Click" chemistry applications for PROTAC linker synthesis. We provide validated synthetic workflows and structural insights to accelerate its integration into lead optimization campaigns.

Chemical Profile & Pharmacophore Analysis

Structural Attributes

The molecule features a 1,4-diazine (pyrazine) ring substituted at the 2- and 5-positions. This para-substitution pattern is critical for maintaining linearity in rigid analogs and minimizing steric clash in enzyme binding pockets.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Formula | C | Low Molecular Weight (134.14 Da) ideal for FBDD. |

| LogP | ~1.1 (Predicted) | High lipophilic efficiency (LipE); good membrane permeability. |

| H-Bond Acceptors | 3 (2 Pyrazine N, 1 Methoxy O) | Excellent potential for hinge binding in kinases. |

| H-Bond Donors | 0 (1 if terminal alkyne C-H considered) | Minimal desolvation penalty upon binding. |

| Electronic State | Resistant to oxidative metabolism (CYP450) relative to phenyl. |

The "Push-Pull" Electronic System

The 5-methoxy group acts as a weak

Synthetic Utility & Reaction Workflows[2][3]

The ethynyl handle renders this compound a versatile "linchpin" intermediate. It is primarily deployed via three reaction classes:

Sonogashira Cross-Coupling

Used to construct rigid, linear biaryl systems. This is the primary route for synthesizing Negative Allosteric Modulators (NAMs) for GPCRs.

-

Mechanism: Pd/Cu-catalyzed coupling with aryl halides.

-

Application: Replacing the phenyl ring of MPEP/MTEP analogues with methoxypyrazine to lower LogP and improve metabolic stability.

CuAAC "Click" Chemistry

Used to generate 1,4-disubstituted 1,2,3-triazoles.

-

Mechanism: Copper-catalyzed Azide-Alkyne Cycloaddition.

-

Application: Rapid library generation (HTS) or synthesizing linkers for PROTACs (Proteolysis Targeting Chimeras), where the pyrazine acts as the E3 ligase or Warhead attachment point.

Heteroannulation

The alkyne can participate in cyclization reactions to form fused bicyclic systems (e.g., furopyrazines or pyrrolopyrazines) under specific catalytic conditions, expanding the scaffold into 3D space.

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways utilizing the ethynyl handle for library generation.

Medicinal Chemistry Applications

GPCR Modulation (mGluR5 Antagonists)

Ethynyl-heterocycles are a privileged pharmacophore for metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators.

-

Logic: The rigid alkyne spacer positions the aromatic rings at a precise distance to span the allosteric binding pocket.

-

Advantage: Replacing a pyridine or phenyl ring with 5-methoxypyrazine reduces lipophilicity (LogD) and often mitigates hERG channel inhibition, a common liability in this structural class.

Kinase Inhibition (Hinge Binding)

The pyrazine nitrogen atoms serve as excellent H-bond acceptors.[1]

-

Design: In a "Click" derived triazole-pyrazine inhibitor, the triazole often interacts with the gatekeeper residue, while the pyrazine nitrogen accepts a hydrogen bond from the hinge region (e.g., Met, Leu backbone NH).

-

The Methoxy Role: The 5-methoxy group can be oriented to contact the solvent front or fill a small hydrophobic pocket (ribose binding pocket), improving selectivity.

Bioisosteric Replacement

This compound serves as a bioisostere for:

-

4-Ethynyl-anisole: Improved solubility and lower metabolic clearance.

-

2-Ethynyl-pyridine: Reduced basicity (Pyrazine pKa ~0.6 vs Pyridine pKa ~5.2), which can improve oral absorption by preventing protonation in the stomach (pH-dependent solubility issues).

Experimental Protocols

Protocol A: Sonogashira Coupling (General Procedure)

This protocol validates the reactivity of the ethynyl group with aryl halides.

Reagents:

-

This compound (1.0 eq)

-

Aryl Iodide (1.1 eq)

-

Pd(PPh

) -

CuI (0.02 eq)

-

Triethylamine (3.0 eq)

-

THF/DMF (degassed)

Procedure:

-

Setup: Charge a flame-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI under Argon.

-

Addition: Dissolve this compound in dry THF and add to the flask via syringe, followed by triethylamine.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the alkyne peak.

-

Workup: Dilute with EtOAc, wash with saturated NH

Cl (to remove Cu), water, and brine. Dry over Na -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: CuAAC "Click" Reaction (Library Scale)

Ideal for generating fragment libraries.

Reagents:

-

This compound (1.0 eq)

-

Organic Azide (R-N

) (1.0 eq) -

CuSO

· 5H -

Sodium Ascorbate (0.2 eq)

-

t-BuOH/H

O (1:1)

Procedure:

-

Mix: Combine alkyne and azide in t-BuOH/Water.

-

Catalyst: Add freshly prepared sodium ascorbate solution followed by copper sulfate solution.

-

Incubate: Stir vigorously at RT for 12 hours. The product often precipitates.

-

Isolation: Filter the precipitate or extract with DCM. No column chromatography is usually required for library-purity (>90%).

Structural Logic & SAR Visualization

The following diagram illustrates the pharmacophoric mapping of the scaffold within a theoretical binding pocket (e.g., Kinase Hinge or GPCR Allosteric site).

Figure 2: Pharmacophore mapping of this compound in a theoretical binding site.

References

-

Synthesis and Bio-Applications of Pyrazine Derivatives. Source: ResearchGate (Review). Context: Overview of pyrazine coupling reactions (Suzuki, Sonogashira) and pharmacological profiles.

-

Pyrazines in Drug Discovery. Source: PharmaBlock Whitepaper. Context: Analysis of pyrazine as a bioisostere for kinase inhibitors and FDA-approved pyrazine drugs.[1]

-

This compound Product Data. Source: Frontier Specialty Chemicals / ChemicalBook. Context: Physical properties, CAS 1374115-62-4 verification, and commercial availability.

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Source: Semantic Scholar. Context: Detailed review of the medicinal chemistry of nitrogen heterocycles.

Sources

2-Ethynyl-5-methoxypyrazine: A Chemical Probe for Target Identification

This in-depth technical guide details the application of 2-Ethynyl-5-methoxypyrazine as a chemical probe. While often encountered as a building block in medicinal chemistry, its specific structure—combining a bioactive methoxypyrazine core with a bioorthogonal alkyne handle—renders it a powerful tool for chemoproteomics , target identification , and olfactory receptor research .

Part 1: Executive Summary & Core Utility

This compound (CAS: 1374115-62-4) is a functionalized pyrazine derivative utilized primarily as an Affinity-Based Probe (AfBP) or a Fragment-Based Lead . Its utility stems from its structural mimicry of potent odorants (alkyl-methoxypyrazines like IBMP) and bioactive kinase inhibitor scaffolds, coupled with a sterically small alkyne handle (

Primary Applications

-

Olfactory Target Identification: Acts as a clickable analog of "Bell Pepper" pyrazines (e.g., 3-isobutyl-2-methoxypyrazine) to identify Odorant Binding Proteins (OBPs) or metabolic enzymes (e.g., O-methyltransferases) in plant and animal tissues.

-

Fragment-Based Drug Discovery (FBDD): Serves as a ligand-efficient fragment to screen for pyrazine-binding pockets in kinases or GPCRs, enabling "Click-to-Lead" strategies.

-

Metabolic Profiling: Tracing the biosynthesis and degradation pathways of methoxypyrazines in viticulture (Vitis vinifera studies) via click-chemistry pull-downs.

Part 2: Chemical Identity & Mechanism of Action[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

-

Molecular Formula:

[1][2] -

Molecular Weight: 134.14 Da (High Ligand Efficiency)

-

Key Functional Groups:

-

Methoxypyrazine Core: The recognition element. Electron-deficient aromatic ring capable of

-stacking and hydrogen bonding. -

Ethynyl Group (C-2 position): The bioorthogonal "handle." It is chemically inert in biological systems but reacts selectively with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

The "Click" Mechanism

The probe operates via a two-step labeling workflow (Activity-Based Protein Profiling - ABPP paradigm):

-

Recognition: The probe incubates with the proteome. The methoxypyrazine core binds non-covalently to specific hydrophobic pockets or active sites.

-

Interrogation: A reporter molecule (Azide-Biotin or Azide-Fluorophore) is added.

-

Conjugation: Under copper catalysis, the probe's alkyne reacts with the reporter's azide to form a stable 1,2,3-triazole linkage, effectively "tagging" the protein-probe complex for isolation.

Mechanism Visualization

The following diagram illustrates the chemical conjugation pathway utilized in probe experiments.

Figure 1: Reaction scheme showing the binding of the probe to the target protein followed by bioorthogonal click conjugation with a biotin-azide reporter.

Part 3: Experimental Workflow (Target Identification)

This protocol describes the identification of methoxypyrazine-binding proteins from a complex lysate (e.g., grape skin extract or cell lysate) using This compound .

Materials Required

-

Probe: this compound (100 mM stock in DMSO).

-

Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitor Cocktail.

-

Click Reagents:

-

Azide-PEG3-Biotin (Linker).

- (Catalyst).

-

TCEP (Reducing agent).

-

TBTA or THPTA (Ligand to stabilize Cu(I)).

-

-

Enrichment: Streptavidin-coated magnetic beads.

Step-by-Step Protocol

Phase 1: Proteome Incubation

-

Lysate Preparation: Dilute cell/tissue lysate to a protein concentration of 1–2 mg/mL in Lysis Buffer.

-

Probe Addition: Add this compound to the lysate.

-

Screening Concentration: 10 µM – 100 µM.

-

Control: Prepare a "No Probe" (DMSO only) sample and a "Competition" sample (pre-incubate with 10x excess of non-alkyne methoxypyrazine, e.g., IBMP, to prove binding specificity).

-

-

Incubation: Rotate samples for 1 hour at Room Temperature (RT) or 4°C (to preserve native conformation).

Phase 2: Click Chemistry (CuAAC)

-

Prepare a Click Master Mix (freshly made):

- (1 mM final)

-

THPTA (100 µM final)

-

Azide-Biotin (100 µM final)

-

TCEP (1 mM final)

-

Add Master Mix to each lysate sample.

-

Reaction: Vortex gently and incubate for 1 hour at RT in the dark.

-

Quenching: Add cold Acetone (4 volumes) or MeOH/Chloroform to precipitate proteins and remove excess unreacted probe/reagents. Spin down (15,000 x g, 10 min) and wash the pellet 2x with cold methanol.

Phase 3: Enrichment & Analysis